Product packaging for 5-Ethyl-2(5H)-furanone(Cat. No.:CAS No. 2407-43-4)

5-Ethyl-2(5H)-furanone

Cat. No.: B1213673
CAS No.: 2407-43-4
M. Wt: 112.13 g/mol
InChI Key: GOUILHYTHSOMQJ-UHFFFAOYSA-N
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Description

5-Ethyl-2(5H)-furanone (CAS 2407-43-4) is a high-impact flavor and fragrance compound of significant interest in food science and biochemical research . It is recognized for its versatile organoleptic properties, contributing caramellic, sweet, fruity, and nutty notes, which make it a valuable molecule for studies on flavor formation in fermented foods, fruits, and during Maillard reactions . Researchers utilize this compound to investigate biosynthetic pathways in organisms such as Zygosaccharomyces rouxii , where related furanones like HDMF and HEMF are produced from sugar precursors via the EMP and PP pathways . Its extremely low odor threshold also makes it a key compound in sensomics and sensory analysis research . Beyond its role in flavor, the 2(5H)-furanone structure is a known pharmacophore, and this specific compound serves as a versatile synthetic intermediate for exploring new chemical spaces and developing derivatives with potential biological activity . This product is supplied For Research Use Only and is strictly not intended for personal, diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1213673 5-Ethyl-2(5H)-furanone CAS No. 2407-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2H-furan-5-one
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InChI

InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3
Source PubChem
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InChI Key

GOUILHYTHSOMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60862924
Record name 5-Ethylfuran-2(5H)-one
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Molecular Weight

112.13 g/mol
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CAS No.

2407-43-4
Record name 5-Ethyl-2(5H)-furanone
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Record name 5-Ethyl-2(5H)-furanone
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Record name 5-Ethylfuran-2(5H)-one
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Record name 5-ethylfuran-2(5H)-one
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Record name 5-ETHYL-2(5H)-FURANONE
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Advanced Synthetic Methodologies for 5 Ethyl 2 5h Furanone and Analogs

Strategic Approaches to the 2(5H)-Furanone Nucleus Construction

The formation of the α,β-unsaturated γ-lactone structure, known as the 2(5H)-furanone nucleus, is a pivotal step in the synthesis of these compounds. Chemists have developed several robust methods, including cyclization reactions, oxidative transformations, and the use of organometallic intermediates.

Cyclization Reactions for Lactone Ring Formation

The direct formation of the lactone ring through cyclization is a common and effective strategy. These reactions often involve the intramolecular condensation of a linear precursor that contains the requisite functional groups.

One notable method is the intramolecular Horner-Emmons-type cyclization . This approach has been used to prepare 4-aryl-substituted 2(5H)-furanones from phosphonate (B1237965) esters, which are formed by the reaction of diethylphosphono acetic acid and phenacyl bromides. chemicalbook.com The cyclization is typically promoted by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemicalbook.com

Another significant strategy is the oxidative cyclization of β,γ-unsaturated carboxylic acids. The use of a hypervalent iodine reagent, such as PhI(OTf)₂, generated in situ from PhI(OAc)₂ and Me₃SiOTf, facilitates the formation of the furanone ring. nih.gov Depending on the substitution pattern, this method can yield either furan-2(5H)-ones or furan-2(3H)-ones. nih.gov

Metal-mediated cyclizations also provide an efficient route. For instance, a tunable CuX₂-mediated cyclization of cyclopropylideneacetic acids in aqueous acetonitrile (B52724) can produce 4-halomethyl-2(5H)-furanones. researchgate.net The selectivity of this reaction is highly dependent on the reaction temperature. researchgate.net Additionally, iodolactonization of allenoates using iodine in aqueous acetonitrile offers a direct pathway to 4-iodo-2(5H)-furanones. nih.gov

One-pot approaches have been developed for efficiency. 5-Alkyl-2(5H)-furanones can be synthesized from methyl 3-nitropropanoate (B1233125) and various aldehydes in a single step using Amberlyst A-21 as a catalyst. researchgate.netunipi.it

Cyclization MethodPrecursor TypeKey Reagents/CatalystsProduct Type
Intramolecular Horner-EmmonsPhosphonate EstersDBU4-Aryl-2(5H)-furanones chemicalbook.com
Oxidative Cyclizationβ,γ-Unsaturated Carboxylic AcidsPhI(OTf)₂4-Substituted-2(5H)-furanones nih.gov
CuX₂-Mediated CyclizationCyclopropylideneacetic AcidsCuBr₂ or CuI/I₂4-Halomethyl-2(5H)-furanones researchgate.net
IodolactonizationEthyl 2,3-AllenoatesI₂4-Iodo-2(5H)-furanones nih.gov
One-Pot Nitro-Aldol/CyclizationMethyl 3-nitropropanoate & AldehydesAmberlyst A-215-Alkyl-2(5H)-furanones researchgate.netunipi.it

Oxidative Transformations of Furan (B31954) Precursors

The oxidation of readily available furan derivatives, particularly furfural (B47365), is a cornerstone of 2(5H)-furanone synthesis. These methods leverage the furan ring as a latent dicarbonyl species.

A prevalent method involves the oxidation of furfural with hydrogen peroxide . This reaction can be catalyzed by various acids, with trifluoroacetic acid (TFA) being particularly effective, affording up to a 52% isolated yield of 2(5H)-furanone. mdpi.com The oxidation of furfural with performic acid, generated in situ from formic acid and hydrogen peroxide, is also a well-established procedure. orgsyn.org Catalytic amounts of Cr(VI) or Mo(VI) compounds can also be used. acs.org Furthermore, electrochemical anodic synthesis on graphite (B72142) electrodes in the presence of vanadyl sulfate (B86663) provides another route to 5-hydroxy-2(5H)-furanone from furfural and hydrogen peroxide. google.com

Photo-oxidation using singlet oxygen (¹O₂) is another key strategy. The reaction is typically performed on a furan precursor, such as furfural, in a solvent like methanol (B129727) or ethanol (B145695) with a sensitizer (B1316253), most commonly Rose Bengal or methylene (B1212753) blue. unipi.itsmolecule.com This process initially yields 5-hydroxy-2(5H)-furanone, which can be further processed. unipi.it Similarly, 2-trialkylsilylfurans can be reacted with singlet oxygen to produce 3-substituted 5-hydroxy-2(5H)-furanones. mdpi.com

Furan PrecursorOxidantCatalyst/ConditionsKey Intermediate/Product
FurfuralHydrogen PeroxideTrifluoroacetic Acid (TFA)2(5H)-Furanone mdpi.com
FurfuralHydrogen PeroxidePerformic Acid (in situ)2(5H)-Furanone orgsyn.org
FurfuralSinglet Oxygen (¹O₂)Rose Bengal, light5-Hydroxy-2(5H)-furanone unipi.itsmolecule.com
2-TrialkylsilylfuransSinglet Oxygen (¹O₂)Light, sensitizer3-Substituted 5-hydroxy-2(5H)-furanones mdpi.com
FurfuralHydrogen PeroxideElectrochemical, Vanadyl Sulfate5-Hydroxy-2(5H)-furanone google.com

Utilizing Organometallic Intermediates in Stereoselective Syntheses

Organometallic chemistry offers powerful tools for the stereoselective construction of the furanone ring, often allowing for the simultaneous introduction of substituents with high levels of control.

A highly effective method for producing 5-ethyl-2(5H)-furanone analogs involves the rhodium-catalyzed carbonylation of internal acetylenes in the presence of ethylene (B1197577) and carbon monoxide. oup.com This reaction, conducted in a protic solvent like ethanol, assembles the furanone ring while incorporating an ethyl group at the C-5 position from the ethylene precursor. oup.comlookchem.com For example, the reaction of diphenylacetylene (B1204595) with ethylene and CO using a Rh₄(CO)₁₂ catalyst yields 5-ethyl-3,4-diphenyl-2(5H)-furanone. oup.com

Copper-catalyzed reactions are also prominent. A CuCl-mediated carbomagnesiation of 2,3-allenols with Grignard reagents generates cyclic organometallic intermediates that react with carbon dioxide to afford 2(5H)-furanones stereoselectively. nih.gov

Titanium-mediated aldol (B89426) additions provide a direct route to furanones. A TiCl₄-promoted direct aldol condensation between ketones and α,α-dimethoxyketones, followed by cyclization, yields di- or tri-substituted 2(5H)-furanones in a one-pot procedure. mdpi.com

Introduction of the Ethyl Substituent at the C-5 Position

The installation of the ethyl group at the C-5 carbon is the defining step for the synthesis of the target molecule. This can be accomplished either by direct functionalization of a pre-formed furanone ring or by employing a synthetic route where the precursor already contains the ethyl moiety.

Precursor-Based Synthetic Routes Incorporating the Ethyl Moiety

Building the furanone ring around a molecule that already contains the ethyl group is an alternative and often more convergent strategy.

The previously mentioned rhodium-catalyzed reaction of an internal acetylene, CO, and ethylene is a prime example of a precursor-based route. oup.com Here, ethylene serves as the two-carbon precursor that ultimately becomes the C-5 ethyl group of the furanone product. oup.com

ReactionReactantsCatalystYield (Example)
Rh-catalyzed CarbonylationDiphenylacetylene, Ethylene, CORh₄(CO)₁₂71% (for 5-ethyl-3,4-diphenyl-2(5H)-furanone) oup.com
Rh-catalyzed Carbonylation2-Butyne, Ethylene, CORh₄(CO)₁₂47% (for 5-ethyl-3,4-dimethyl-2(5H)-furanone) oup.com

An analog, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, is synthesized starting from precursors that establish the correct carbon framework early in the sequence. researchgate.net One synthetic route to its labeled counterpart, [²H]-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, has also been detailed. imreblank.ch

The organocatalytic synthesis of (R)-5-alkylfuran-2(5H)-ones from aldehydes is another powerful precursor-based method. doi.org The synthesis begins with an aldehyde (e.g., butanal for the ethyl analog), which undergoes proline-catalyzed α-aminoxylation with nitrosobenzene. The resulting α-oxyamine is then treated with a Wittig reagent derived from ethyl bromoacetate (B1195939) to induce olefination and subsequent lactonization, yielding the final product. doi.org This method provides excellent enantioselectivity for a range of 5-alkyl substituted furanones. doi.org

Biocatalytic and Biotechnological Synthesis Routes for Furanones

The increasing demand for natural and sustainable products has driven research towards biocatalytic and biotechnological methods for producing valuable chemical compounds, including furanones. These approaches utilize enzymes or whole microbial cells as catalysts, offering high selectivity under mild reaction conditions and alignment with green chemistry principles. jst.go.jpmdpi.com

The direct use of isolated or immobilized enzymes offers a precise method for synthesizing furanone structures. Various classes of enzymes have been identified and engineered for these transformations.

Lipases: Lipases (EC 3.1.1.3) are highly versatile enzymes in organic synthesis, capable of catalyzing reactions such as esterification, acylation, and more complex cascade reactions. jst.go.jpmdpi.com Their application in furanone synthesis is well-documented. For instance, immobilized lipases like Novozym 435 and Lipase (B570770) PS-30 have been employed in the efficient synthesis of furanone derivatives. mdpi.comacs.org One strategy involves the lipase-catalyzed kinetic resolution of racemic 5-hydroxy-2(5H)-furanones. ru.nl In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of chirally pure furanone precursors. For example, using lipase PS from Penicillium roqueforti and vinyl acetate (B1210297) as an acyl donor, a dynamic kinetic resolution of various 5-hydroxy-2(5H)-furanones was achieved with high enantioselectivity and 100% conversion due to the in-situ racemization of the slower-reacting enantiomer. ru.nlscispace.com

Enone Oxidoreductases: These enzymes are pivotal in the biosynthesis of key flavor furanones found in nature. A prominent example is the enone oxidoreductase from strawberries (Fragaria x ananassa), designated FaEO. acs.orgresearchgate.net This ripening-induced enzyme catalyzes the final step in the formation of the crucial strawberry aroma compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). rcsb.org It specifically reduces the exocyclic double bond of a reactive precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), in an NAD(P)H-dependent manner. researchgate.netrcsb.org Studies have shown that FaEO can also hydrogenate derivatives of HMMF that are substituted at the methylene group, demonstrating its potential for creating a variety of furanone structures. acs.org A homologous enzyme has also been identified and characterized in tomato (Solanum lycopersicon), suggesting a conserved pathway for furanone biosynthesis in different plant species. acs.orgresearchgate.net

Multi-Enzyme Cascades: The combination of multiple enzymes in a one-pot reaction cascade enables the synthesis of complex molecules from simple precursors. A fully biocatalytic pathway has been developed to convert hydroxy-functionalized furans into optically pure spirolactones. acs.org This cascade utilizes a chloroperoxidase (CPO) for the initial oxygenative ring cleavage of the furan, followed by oxidation steps mediated by an oxidase and an alcohol dehydrogenase to yield the final spirocyclic product. acs.org

Using whole microorganisms as biocatalysts provides a robust system where cofactors like NAD(P)H are continuously regenerated by the cell's metabolism. researchgate.net This approach is particularly effective for multi-step biotransformations.

The non-conventional oleaginous yeast Yarrowia lipolytica is a workhorse in the biotechnological production of lactones, a class of compounds that includes furanones. nih.govfrontiersin.org This yeast is highly efficient at converting hydrophobic substrates, such as fatty acids and oils, into valuable aroma compounds. frontiersin.org The production of γ-decalactone from the biotransformation of ricinoleic acid (from castor oil) by Y. lipolytica is a well-established industrial process. researchgate.net The metabolic pathway involves the β-oxidation of the fatty acid substrate. Genetic engineering of Y. lipolytica has been a key strategy to enhance production. For example, creating strains that lack certain acyl-CoA oxidases (Aox), which catalyze the first step of β-oxidation, has been shown to increase the accumulation of γ-decalactone tenfold compared to the wild type. nih.gov

Recombinant Escherichia coli is another widely used whole-cell system. By expressing genes from other organisms, E. coli can be engineered to perform specific catalytic functions. For example, E. coli has been used to express and purify enone oxidoreductase from tomato (Solanum lycopersicon EO), confirming its role in furanone biosynthesis. researchgate.net

Enzyme-Mediated Transformations for Furanone Production

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield, selectivity, and efficiency of any synthetic process, including the biocatalytic production of furanones. mdpi.comnumberanalytics.com Key parameters typically include temperature, pH, substrate and catalyst concentration, aeration rates, and reaction time. digitellinc.commdpi.com

While specific optimization data for the biocatalytic synthesis of this compound is not extensively detailed in the literature, valuable insights can be drawn from studies on closely related analogs. The enzymatic production of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF) , an ethyl-furanone analog, has been studied in detail. This compound is produced via the reduction of (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) catalyzed by the Fragaria x ananassa enone oxidoreductase (FaEO). The optimal conditions and kinetic parameters for this specific enzyme-substrate system have been determined, providing a model for optimizing similar reactions. rcsb.orguniprot.org

Table 1: Optimized Reaction Parameters and Kinetic Data for the Enzymatic Synthesis of an Ethyl-Furanone Analog (EHMF) by Fragaria x ananassa enone oxidoreductase (FaEO) uniprot.org
ParameterValueNotes
Optimal pH7.0The enzyme shows maximum activity at a neutral pH.
Optimal Temperature37 °CThe reaction is most efficient at this temperature.
KM for EDHMF2.1 mMMichaelis constant for the ethyl-furanone precursor substrate.
KM for NADPH325 µMMichaelis constant for the preferred cofactor.
KM for NADH361 µMMichaelis constant for the alternative cofactor.
Vmax56 nmol/sec/mgMaximum reaction velocity per milligram of purified enzyme.

Furthermore, studies on γ-decalactone production using Yarrowia lipolytica demonstrate how environmental factors can be tuned to control product profiles. Research using a Doehlert experimental design found that a pH of around 5 and low aeration favored the accumulation of γ-decalactone, reaching yields of 496 mg/L. nih.gov In contrast, low pH and high aeration conditions promoted the formation of a byproduct, 3-hydroxy-γ-decalactone (660 mg/L). nih.gov These findings highlight the importance of process control in whole-cell biotransformations to maximize the yield of the desired furanone derivative.

Chemical Reactivity and Derivatization of 5 Ethyl 2 5h Furanone

Electrophilic and Nucleophilic Reactions of the Furanone Ring

The 2(5H)-furanone core possesses both electrophilic and nucleophilic centers, dictating its reactivity towards a variety of reagents. The carbonyl group at C2 and the double bond between C3 and C4 render the ring susceptible to nucleophilic attack. Nucleophiles can attack the electrophilic carbon atom adjacent to the oxygen of the lactone, leading to the formation of a tetrahedral intermediate. evitachem.com Depending on the nature of the nucleophile and the reaction conditions, this intermediate can undergo rearrangement or elimination, yielding a range of functionalized products. evitachem.com

Conversely, the furanone ring can also participate in electrophilic reactions. For instance, in the presence of Lewis or Brönsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes and heteroarenes. This reaction, which can be considered a formal aromatic electrophilic substitution, results in the formation of a new carbon-carbon bond at the C5 position of the furanone. mdpi.com Successful arylations have been reported with electron-rich aromatics like methoxybenzene, 1,3,5-trimethoxybenzene, indole, and 2-methylindole, with yields ranging from 60–73%. mdpi.com

The reactivity is also influenced by ring-chain tautomerism. For example, 5-hydroxy-2(5H)-furanone exists in equilibrium with its acyclic isomer, cis-β-formylacrylic acid. wikipedia.org Under certain conditions, particularly in the presence of bases, the equilibrium can shift towards the open-chain form, which can then participate in reactions with nucleophiles like amines. nih.gov

Transformations Involving the Unsaturated Lactone System

The α,β-unsaturated lactone is a key reactive motif within the 5-ethyl-2(5H)-furanone structure, enabling a variety of transformations, including reduction and oxidation reactions.

The double bond and the carbonyl group of the furanone ring are susceptible to hydrogenation. Catalytic hydrogenation is a common method to reduce the furanone ring. For instance, 2(5H)-furanone can be selectively hydrogenated to γ-butyrolactone (GBL) using Ni-based bimetallic catalysts. researchgate.net A Ni-Fe/SiO2 catalyst has been shown to be particularly effective, doubling the reaction rate compared to a monometallic Ni/SiO2 catalyst and slightly increasing the selectivity to GBL to 89.5%. researchgate.net The hydrogenation of 2(5H)-furanone has been carried out in a stainless steel autoclave using methanol (B129727) as a solvent at 80°C and 3.5 MPa of hydrogen pressure. rsc.org

Other reducing agents can also be employed. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can be transformed into γ-lactones with yields between 33% and 96% using common reducing agents like aluminum isopropoxide, sodium borohydride (B1222165), and sodium triacetoxyborohydride. nih.gov These resulting γ-lactones are valuable intermediates for the synthesis of various biologically active compounds. nih.gov

The reduction of related furanone derivatives has also been explored. For example, the reduction of a ketone, formed from the oxidation of a bis-tetrahydrofuranyl alcohol, with sodium borohydride (NaBH4) afforded an optically active bis-tetrahydrofuranyl alcohol as a single isomer. acs.org

The oxidation of the furanone ring and its derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. For example, the oxidation of furfural (B47365), a related furan (B31954) derivative, can produce 5-hydroxy-2(5H)-furanone. wikipedia.orggoogle.com One method involves the use of hydrogen peroxide in an electrochemical anodic synthesis on graphite (B72142) electrodes, which can yield up to 55% of the desired product. google.com Another approach is the photo-oxidation of furfural using singlet oxygen, generated with a sensitizer (B1316253) like Rose Bengal, which can result in a quantitative yield of 5-hydroxy-2(5H)-furanone. wikipedia.orgunipi.it

The hydroxymethyl group in derivatives like 5-(hydroxymethyl)-2(5H)-furanone can be oxidized to form aldehydes or carboxylic acids. evitachem.com Furthermore, the oxidation of furan derivatives with reagents like manganese dioxide in the presence of hydrochloric acid can lead to chlorinated furanones. mdpi.com For instance, the oxidation of furfural under these conditions initially forms 4-chloro-5-hydroxy-2(5H)-furanone, which upon further heating can yield mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). mdpi.com

The oxidation of 5-hydroxy-2(5H)-furanone itself can lead to maleic acid. This can be achieved through an electrochemical process or by using molecular oxygen in the presence of a catalyst. google.com

Table 1: Examples of Oxidation Reactions of Furanone Derivatives

Starting MaterialOxidizing Agent/ConditionsMajor Product(s)YieldReference(s)
FurfuralH₂O₂, electrochemical synthesis5-Hydroxy-2(5H)-furanoneup to 55% google.com
FurfuralSinglet oxygen (Rose Bengal)5-Hydroxy-2(5H)-furanoneQuantitative wikipedia.orgunipi.it
FurfuralMnO₂/HCl4-Chloro-5-hydroxy-2(5H)-furanone, Mucochloric acid59-67% (MCA) mdpi.com
5-Hydroxy-2(5H)-furanoneElectrochemical oxidation/O₂, catalystMaleic acid~80% total yield google.com

Hydrogenation and Reduction Pathways

Functionalization at Peripheral Positions

Beyond the core furanone ring, the peripheral positions of the molecule, particularly the ethyl group and the ring carbons, can be functionalized to introduce a variety of atoms and functional groups.

Halogenation of the furanone ring can occur at various positions. For example, treatment of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in carbon tetrachloride yields a mixture of 3-bromo-4-methoxy-2(5H)-furanone, 5-bromo-4-methoxy-2(5H)-furanone, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it Similarly, 5-unsubstituted 2(5H)-furanones react with NBS to yield the corresponding 5-bromo derivatives. unipi.it

The hydroxyl group at the C5 position of 5-hydroxy-2(5H)-furanone derivatives can be replaced by a halogen. For instance, chlorination with thionyl chloride and zinc chloride as a catalyst leads to 3,4,5-trichloro-2(5H)-furanone in a 46–52% yield. nih.gov The use of gaseous hydrogen bromide in glacial acetic acid results in a mixture of brominated products, with 5-bromo-3,4-dichloro-2(5H)-furanone being the major product (42% yield). nih.gov

Table 2: Examples of Halogenation Reactions of Furanone Derivatives

Starting MaterialReagent(s)Product(s)YieldReference(s)
4-Methoxy-2(5H)-furanoneNBS, CCl₄3-Bromo-4-methoxy-2(5H)-furanone45% unipi.it
5-Hydroxy-3,4-dichloro-2(5H)-furanoneSOCl₂, ZnCl₂3,4,5-Trichloro-2(5H)-furanone46-52% nih.gov
5-Hydroxy-3,4-dichloro-2(5H)-furanoneHBr, Acetic Acid5-Bromo-3,4-dichloro-2(5H)-furanone42% nih.gov

The furanone scaffold allows for the introduction of various heteroatoms, leading to a diverse array of derivatives.

Oxygen: The hydroxyl group of 5-hydroxy-2(5H)-furanone can be readily acylated with acyl chlorides or anhydrides in the presence of a base. mdpi.com Phenols can also act as nucleophiles, reacting with 3,4-dihalo-2(5H)-furanone derivatives to form 5-phenoxy derivatives in high yield. nih.gov

Nitrogen: The furanone ring can react with amines to introduce nitrogen-containing functionalities. For instance, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines to give the corresponding 5-amino derivatives in yields of 61–79%. semanticscholar.org In some cases, the reaction with amines can lead to ring transformation. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone derivatives with hydrazine (B178648) can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. mdpi.com

Sulfur: Mucochloric acid can be coupled with aromatic thiols under acidic conditions to furnish 5-thiosubstituted derivatives in 70–84% yield. semanticscholar.org Mercaptans can also displace halogens on the furanone ring. mdpi.com

Selenium: Selenophenols can displace the 4-chlorine atom in 5-ethoxy-3,4-dichloro-2(5H)-furanone to give selenium derivatives in good yield. mdpi.com Furthermore, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272) (KSeCN) to yield products of substitution at the C4 position. mdpi.com

Halogenation and Halogen-Exchange Reactions

Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is a critical factor in its occurrence and application, particularly in the context of food chemistry and flavor science.

Formation through Degradation:

One of the key pathways leading to the formation of this compound is through the degradation of other organic molecules. Research has identified that this compound is a breakdown product of (Z)-3-hexenal, which is a major flavor and aroma compound in fresh tomatoes. usda.gov This formation represents a specific degradation pathway of a C6-aldehyde, highlighting how the stability of one compound is directly linked to the formation of another. usda.gov

Thermal and Chemical Stability:

Studies on related 2(5H)-furanones provide insights into the general stability of this class of compounds. For example, sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a structurally similar flavor compound, has been shown to be relatively stable in fenugreek seeds over long periods. imreblank.ch Furthermore, its concentration can be significantly increased by boiling aqueous extracts under weakly acidic conditions, which suggests a degree of thermal stability and the presence of precursors that convert to the furanone under these conditions. imreblank.ch A safety data sheet for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone indicates no decomposition if the compound is used according to specified conditions, which implies reasonable thermal stability under normal laboratory handling. cpachem.com

Biotransformation and Glucosylation:

Under controlled biological conditions, 2(5H)-furanones can undergo enzymatic transformations. Glucosyltransferases, for instance, can catalyze the glucosylation of these compounds. nih.gov This process involves the attachment of a glucose molecule, which significantly increases the water solubility and structural stability of the furanone. nih.gov While the original furanone may be volatile and possess a strong aroma, its glucoside is typically odorless. nih.gov This biotransformation can be considered a controlled degradation or derivatization pathway that alters the compound's physical and sensory properties. A study successfully demonstrated the high-yield biotechnological glucosylation of maple furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone), a close analog of this compound. nih.gov

The following table outlines the known degradation and stability aspects of this compound and related compounds.

Condition/ProcessObservationImplication for this compoundReference
Food Processing (Tomato)Formation from the breakdown of (Z)-3-hexenal.A natural degradation pathway leads to its creation. usda.gov
Acidic Boiling (Aqueous)Increased concentration of related sotolone.Suggests stability and/or formation from precursors under heat and acid. imreblank.ch
Enzymatic (Glucosyltransferases)Glucosylation of related furanones to form stable, odorless glucosides.A potential pathway for controlled biological modification and stabilization. nih.gov

Advanced Analytical Characterization of 5 Ethyl 2 5h Furanone

Chromatographic Techniques for Separation and Detection

Chromatography is indispensable for isolating 5-Ethyl-2(5H)-furanone from intricate mixtures, allowing for its accurate detection and measurement. The choice of technique is often dictated by the sample matrix and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govimreblank.ch In this technique, the compound is volatilized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or fingerprint, for the molecule. For this compound, key mass-to-charge ratios (m/z) commonly observed include a prominent ion at m/z 83 and another significant ion at m/z 55. nih.gov This fragmentation pattern is crucial for its unambiguous identification, even in complex samples. imreblank.chnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater separation power for analyzing complex volatile compositions. nih.gov

GC-MS Data for this compound

ParameterValueReference
Molecular FormulaC6H8O2 nih.gov
Molecular Weight112.1265 g/mol nist.gov
CAS Registry Number2407-43-4 nist.gov
Top Mass Spectrum Peak (m/z)83 nih.gov
2nd Highest Mass Spectrum Peak (m/z)55 nih.gov

High-Resolution Gas Chromatography (HRGC) and Olfactometry

High-Resolution Gas Chromatography (HRGC) provides superior separation of closely related compounds. When coupled with an olfactometry port (GC-O), it allows for the sensory evaluation of individual compounds as they elute from the column. This is particularly valuable in flavor and fragrance research to determine the odor contribution of specific molecules.

For the related compound, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, GC-O analysis has been instrumental in characterizing its aroma profile, which is often described as spicy or curry-like. reading.ac.uk This technique helps in determining the Flavor Dilution (FD) factor, which indicates the potency of an odorant. reading.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Derivatives

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for the analysis of polar, non-volatile, and thermally labile compounds. For furanones, LC-MS is often employed to analyze their glucosides or other polar derivatives. nih.gov In a study on alcohol-free beer, an Acquity UPLC system coupled to a Xevo TQ-S tandem triple quadrupole MS detector was used to quantify furanones. reading.ac.uk The analysis was performed using a Stabilwax-DA column with a mobile phase gradient of water (0.1% formic acid) and acetonitrile (B52724) (0.1% formic acid). reading.ac.uk The mass spectrometer operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. reading.ac.uk For instance, the MS/MS transition for 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone was monitored at 143.13 → 69.07. reading.ac.uk

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are vital for confirming the chemical structure of this compound and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom. For the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, ¹H NMR and ¹³C NMR were used to confirm its structure. cdnsciencepub.com For example, the ¹H NMR spectrum of a related furanone derivative showed distinct signals for the protons in the molecule, allowing for the determination of their connectivity. cdnsciencepub.com Two-dimensional (2D-NMR) techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, providing unambiguous structural assignment.

A validated ¹H NMR method was developed for the quantification of 5-hydroxymethyl-2(5H)-furanone, demonstrating the accuracy and precision of this technique for quantitative purposes in complex mixtures. nih.gov

NMR Data for a Furanone Derivative

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
¹H6.80s-CHCl2 (cis to COOH) cdnsciencepub.com
¹H7.43s-CHCl (cis to Cl) cdnsciencepub.com
¹H11.05s-COOH cdnsciencepub.com

Data for 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone derivative

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of a furanone derivative, for example, would show characteristic absorption bands for the carbonyl group (C=O) of the lactone ring, typically in the region of 1690-1720 cm⁻¹, as well as C=C and C-O stretching vibrations. cdnsciencepub.com Raman spectroscopy can also provide information on these and other vibrations, such as those of the carbon backbone. rsc.org For instance, the IR spectrum of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone shows strong absorption at 1690 cm⁻¹ corresponding to the carbonyl group. cdnsciencepub.com

Mass Spectrometry (MS) Fragmentation Analysis and Isotope Dilution Assays

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a fundamental technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The analysis provides detailed structural information based on the compound's mass-to-charge ratio (m/z) and its specific fragmentation pattern upon ionization.

Electron Ionization (EI) Fragmentation

In electron ionization mass spectrometry, this compound (molar mass: 112.13 g/mol ) undergoes characteristic fragmentation. The resulting mass spectrum serves as a chemical fingerprint for its identification. The molecular ion peak [M]⁺ is observed at m/z 112. The primary fragmentation pathways involve the loss of the ethyl group and cleavages of the furanone ring.

The most significant fragments observed in the EI-MS of this compound are summarized in the table below. The base peak, which is the most abundant ion, is typically observed at m/z 83, resulting from the loss of the ethyl group (-C₂H₅).

Table 1: Key Electron Ionization Mass Fragments of this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Identity/Loss
112 [M]⁺ (Molecular Ion)
83 [M - C₂H₅]⁺ (Loss of ethyl group)
55 [C₃H₃O]⁺
27 [C₂H₃]⁺

Data sourced from PubChem CID 16997. nih.gov

Isotope Dilution Assays

For precise and accurate quantification, especially in complex matrices, stable isotope dilution analysis (SIDA) is the preferred method. This technique involves spiking a sample with a known quantity of a stable isotope-labeled version of the analyte to serve as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it can correct for losses during sample preparation and variations in instrument response.

A study utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) successfully quantified this compound using a uniformly carbon-13 labeled ([U-¹³C]) standard mixture. The use of ¹³C labeling is often favored for furanones to prevent potential deuterium/hydrogen (D/H) exchange that can occur with deuterated standards in certain chemical environments. The specific ions used for quantification are detailed below.

Table 2: GC-TOF-MS Parameters for Isotope Dilution Analysis of this compound

Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
This compound 83 112

Chiral Analysis of Enantiomeric Forms of this compound

The presence of a stereocenter at the C5 position, where the ethyl group is attached, makes this compound a chiral molecule. This means it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-5-ethyl-2(5H)-furanone and (S)-5-ethyl-2(5H)-furanone. The racemic mixture is denoted as (±)-5-ethyl-2(5H)-furanone. nih.gov As enantiomers can exhibit different biological activities and sensory properties, their separation and analysis are analytically significant.

Chiral analysis is therefore highly applicable to this compound. The primary technique for the analytical separation of the enantiomers of furanones is enantioselective gas chromatography. This method utilizes a chiral stationary phase (CSP) within the GC column that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification.

For furanone derivatives, common and effective CSPs are based on modified cyclodextrins. For instance, the enantiomeric ratio of the closely related 5-hydroxymethyl-2(5H)-furanone has been successfully determined using an enantioselective capillary GC column containing a 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl β-cyclodextrin derivative. This methodology is directly relevant and applicable to the chiral separation of this compound enantiomers.

Furthermore, preparative separation of furanone enantiomers can be achieved through methods like kinetic resolution, where a chiral catalyst or reagent reacts at different rates with each enantiomer, allowing for the isolation of one in high enantiomeric excess.

Theoretical and Computational Studies on 5 Ethyl 2 5h Furanone Chemistry

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

Computational chemistry provides powerful tools for investigating the electronic characteristics of molecules like 5-ethyl-2(5H)-furanone. Central to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity, kinetic stability, and electronic properties. mdpi.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. mdpi.com

Studies on the parent compound, 2(5H)-furanone, and its derivatives using methods like Density Functional Theory (DFT) have explored how structural modifications influence these electronic properties. ajchem-b.com For instance, the functionalization of the furanone ring can alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's reactivity and potential for applications such as antioxidants. ajchem-b.com The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. mdpi.comnih.gov

While specific DFT calculations for this compound are not extensively detailed in readily available literature, analysis of related furanone structures provides insight into the expected electronic properties. Computational studies on various furanone derivatives calculate several quantum chemical parameters to predict reactivity. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Furanone Derivatives This table illustrates typical parameters derived from electronic structure calculations for furanone-based compounds. The values are representative and depend on the specific molecule and the computational method used.

ParameterSymbolSignificance
HOMO EnergyEHOMORelates to electron-donating ability
LUMO EnergyELUMORelates to electron-accepting ability
Energy GapΔEELUMO - EHOMO; indicates reactivity and stability
Electronegativityχ(ELUMO + EHOMO) / -2; measures electron-attracting power
Chemical Hardnessη(ELUMO - EHOMO) / 2; measures resistance to charge transfer
Electrophilicity Indexωχ² / (2η); measures electrophilic power

Source: Conceptual framework from studies on furanone derivatives. nih.gov

For the 2(5H)-furanone ring system itself, some studies suggest it possesses an antiaromatic character based on computational indices like the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.com This electronic feature significantly influences its reactivity in various chemical transformations.

Conformational Analysis and Stereochemical Insights

The structure of this compound features a chiral center at the C5 position, where the ethyl group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-ethyl-2(5H)-furanone and (S)-5-ethyl-2(5H)-furanone. These stereoisomers can exhibit different biological and sensory properties. researchgate.net

Conformational analysis, often performed using computational methods like DFT, is crucial for understanding the three-dimensional structure and stability of these enantiomers. researchgate.net Studies on similar 5-substituted-2(5H)-furanones reveal that the five-membered lactone ring is not perfectly planar but adopts a slightly puckered or envelope conformation to relieve torsional strain. In this conformation, the substituent at the C5 position typically orients itself to minimize steric hindrance, which is often in a pseudo-equatorial position.

The absolute configuration of chiral furanones has been successfully determined by comparing experimental vibrational circular dichroism (VCD) spectra with spectra predicted from DFT-optimized structures. researchgate.net This combination of experimental spectroscopy and computational chemistry is a powerful approach for unambiguous stereochemical assignment. For example, this technique was used to determine the absolute configurations of the enantiomers of sotolon and maple furanone, which are structurally related to this compound. researchgate.net Such studies are critical because enantiomers of chiral aroma compounds can have distinctly different smells and perception thresholds. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the detailed mechanisms of reactions involving furanones. By modeling the potential energy surface of a reaction, chemists can predict the most likely pathways, identify intermediate structures, and analyze the high-energy transition states that control the reaction rate. bohrium.com

A prominent example is the study of [3+2] cycloaddition reactions, which are important for building complex five-membered heterocyclic rings from simpler precursors. bohrium.com Computational investigations of the reaction between aryl nitrile oxides and substituted 2(5H)-furanones have been performed using DFT. bohrium.com These studies analyze the various possible reaction channels and selectivities (regio-, chemo-, and stereo-). bohrium.com

The analysis typically involves:

Geometry Optimization: Calculating the lowest-energy structures for reactants, products, intermediates, and transition states. bohrium.com

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and calculating activation energies. bohrium.com

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactant and product, confirming the proposed mechanism. bohrium.com

Through such analyses, it has been shown that some cycloaddition reactions involving the furanone ring proceed through an asynchronous, concerted mechanism, where bond-forming events occur in a single step but not perfectly in unison. bohrium.com Furthermore, analysis of frontier molecular orbitals and conceptual DFT-based reactivity indices can successfully predict the observed regioselectivity of these reactions. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. These models are valuable for predicting the properties of new molecules, thereby guiding the design of more potent or effective compounds. researchgate.net

The furanone scaffold is present in many biologically active molecules, and QSAR studies have been applied to understand and predict their activities. nih.govresearchgate.net For example, QSAR analyses have been conducted on a series of furanone derivatives to model their inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs. researchgate.net In one such study, both 2D and 3D-QSAR models were developed. researchgate.net The 3D-QSAR approach, known as k-Nearest Neighbor Molecular Field Analysis (kNN MFA), identified the crucial role of electrostatic and steric fields around the molecule in determining its inhibitory potency. researchgate.net The models indicated that specific regions where positive electrostatic potential is favorable or unfavorable for activity can guide future drug design. researchgate.net

Table 2: Example of a 2D-QSAR Model for COX-2 Inhibition by Furanone Derivatives This table shows descriptors identified in a QSAR study that correlate with the biological activity of furanone derivatives.

Model ParameterValueInterpretation
(Correlation coefficient)0.840Indicates a good correlation between the descriptors and the observed activity in the training set.
(Cross-validated r²)0.773Shows good predictive power of the model for new compounds.
SEE (Standard error of estimation)0.195Represents the deviation between predicted and actual values.
Important Descriptor Examples
SssOcountTotal number of oxygen atoms connected by two single bonds.
T_O_O_6Retention index for six-membered rings.
PEOE_VSA-0A descriptor related to partial equalization of orbital electronegativities and van der Waals surface area.

Source: Based on a 2D-QSAR study of furanone derivatives as COX-2 inhibitors. researchgate.net

Beyond medicinal chemistry, QSAR and Quantitative Structure-Property Relationship (QSPR) models have been used to study the flavor and fragrance properties of furanones. acs.orgrsc.org For instance, a 3D-QSAR study was used to explain the nature of interactions between various flavor compounds, including furans, and the protein β-lactoglobulin, which is known to bind aroma molecules in food systems. acs.org

Biological Interactions and Mechanistic Studies of 5 Ethyl 2 5h Furanone

Role as Signaling Molecules in Biological Systems (e.g., Bacterial Communication)

5-Ethyl-2(5H)-furanone and its derivatives are part of a class of molecules known as furanones, which have been identified as having significant roles in biological signaling, particularly in bacterial communication. In nature, furanones can act as signaling molecules, pheromones, and antimicrobials. frontiersin.orgnih.gov For instance, certain 2(5H)-furanones are produced by the bacterium Lactobacillus helveticus and are thought to be involved in cell-to-cell signaling, potentially influencing processes like autolysis, which is crucial in cheese ripening. researchgate.net

The structural similarity of some furanones to N-acylhomoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria, suggests a potential for interaction with bacterial quorum sensing (QS) systems. nih.gov Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression for processes such as biofilm formation and virulence factor production. oup.commdpi.com While many furanones act as antagonists to these signaling systems, some have been observed to have a stimulatory effect, indicating a complex and varied role in bacterial communication. nih.gov

Mechanisms of Antimicrobial and Biofilm Modulation

Interaction with Cellular Proteins and Enzymes

Beyond their role in quorum sensing, furanones can directly interact with various cellular proteins and enzymes, leading to their antimicrobial effects. It is hypothesized that these compounds can impact metabolic pathways and influence cellular responses by binding to enzymes or cofactors. For some furanone derivatives, the mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Studies on derivatives of 2(5H)-furanone suggest that their inhibition of biofilm formation and bacterial growth may be caused by their interaction with regulatory proteins. mdpi.com For instance, in Staphylococcus aureus, some furanone derivatives are believed to induce the formation of reactive oxygen species (ROS), which can damage cellular components and impair bacterial growth. Theoretical studies have also explored the interaction of furanone derivatives with proteins like Eag-1 potassium channels, suggesting potential therapeutic applications beyond antimicrobial activity. ccij-online.org

Enzymatic Biotransformations and Metabolism (e.g., Glucosylation by Glucosyltransferases)

This compound and other furanones can undergo enzymatic biotransformations, a notable example being glucosylation by glucosyltransferases (UGTs). researchgate.netresearchgate.net Glucosylation is a process where a glucose molecule is attached to a substrate, which can alter its properties, such as increasing water solubility and stability. researchgate.netnih.gov

Plant UGTs have shown the ability to glucosylate various furanones, including the ethyl analogue of sotolone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone). researchgate.netresearchgate.net This process has been explored for biotechnological applications, as the resulting glucosides are often odorless and more stable, making them potential "pro-flavor" compounds that can release the aroma upon hydrolysis. researchgate.netnih.gov High-throughput screening of plant UGT libraries has identified several enzymes capable of efficiently converting furanones into their corresponding glucosides. researchgate.netnih.gov For example, whole-cell biotransformation systems using E. coli expressing specific UGTs have achieved significant production of furanone glucosides. nih.gov

Antioxidant Activities and Redox Properties

Some furanone derivatives, including those related to this compound, have been reported to possess antioxidant properties. solubilityofthings.comnih.gov Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The antioxidant activity of certain food-derived furanones has been found to be comparable to that of ascorbic acid (Vitamin C). nih.gov

The chemical structure of furanones, particularly the presence of a hydroxyl group in some derivatives, contributes to their antioxidant potential. The redox properties of furanone complexes have been studied using techniques like cyclic voltammetry, providing insights into their electron transfer capabilities. acs.org

Investigation of DNA Interactions and Mutagenic Mechanisms (at molecular level)

The interaction of furanones with DNA and their potential mutagenic mechanisms have been a subject of scientific investigation. Some chloro-furanones, which can be formed during water disinfection processes, have been identified as potent mutagens. nih.gov For example, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) is a powerful mutagen that can cause DNA damage. nih.goviarc.fr

Studies have shown that certain furanone derivatives can interact with DNA. For instance, the interaction of some halo-benzoquinones with calf thymus DNA has been observed to cause a hyperchromic effect in UV-Vis absorption spectra, suggesting an interaction. researchgate.net Molecular docking studies have further indicated that these compounds can interact with DNA through both minor groove binding and intercalation. researchgate.net Conversely, some furanones have demonstrated antimutagenic properties by directly interacting with and inactivating mutagens before they can damage DNA. nih.gov

Applications of 5 Ethyl 2 5h Furanone As a Versatile Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Natural Products and Analogues

The 2(5H)-furanone scaffold is a recurring motif in a wide array of natural products exhibiting significant biological activity. Consequently, enantiomerically pure butenolides like (S)-5-ethyl-2(5H)-furanone are highly sought-after as chiral building blocks for the total synthesis of these complex molecules and their analogues. The ability to introduce chirality at the C5 position allows for stereocontrolled synthetic routes to target molecules.

Detailed research has demonstrated the utility of this furanone as a key synthetic intermediate. For instance, a chemo- and regioselective copper-catalyzed asymmetric addition of Grignard reagents to 3-bromopropenyl esters has been developed as a practical route to chiral, nonracemic allylic alcohols. These alcohols can then be converted into valuable chiral building blocks, including (S)-5-ethyl-2(5H)-furanone, through a subsequent ring-closing metathesis (RCM) reaction. vulcanchem.com This method provides a reliable pathway to optically active furanones that can be elaborated further.

The synthetic utility of the 2(5H)-furanone core is not limited to a single class of natural products. The γ-lactone ring is a versatile substrate for synthesizing various pharmaceutically important compounds. tcichemicals.com While direct total syntheses using 5-ethyl-2(5H)-furanone are specific to the target, the general reactivity of its structural class is well-documented. For example, the related 5-(hydroxymethyl)-2(5H)-furanone has been used as a starting material for the synthesis of the HIV protease inhibitor UIC-94017 (TMC-114) and the aglycone of the antibiotic narthecide. lookchem.comechemi.com These examples underscore the strategic importance of the 5-substituted-2(5H)-furanone scaffold in accessing medicinally relevant and structurally complex targets. The double bond of these enantiomerically pure butenolides also readily participates in asymmetric Diels-Alder reactions, providing a powerful tool for constructing cyclic systems with high stereocontrol. nih.gov

Table 1: Examples of 2(5H)-Furanone Derivatives as Precursors This table provides examples of how the 2(5H)-furanone scaffold is used to generate key intermediates for complex molecules.

Precursor CompoundSynthetic Target/IntermediateKey Transformation
(S)-5-Ethyl-2(5H)-furanoneChiral building blockCopper-catalyzed asymmetric alkylation followed by Ring-Closing Metathesis vulcanchem.com
5(S)-Benzyloxymethyl-2(5H)-furanoneHIV Protease Inhibitor UIC-94017Stereoselective photochemical 1,3-dioxolane (B20135) addition lookchem.com
(5S)-menthyloxy-2(5H)-furanoneChiral cyclic compoundsAsymmetric Diels-Alder reactions nih.gov
5-substituted-2(5H)-furanone derivativeNarthecide aglyconeMulti-step organic synthesis echemi.com

Intermediate in Heterocyclic Chemistry for Novel Compound Libraries

The 2(5H)-furanone ring is an exceptionally useful intermediate for the synthesis of other heterocyclic systems. google.com Its electrophilic nature and multiple reactive sites allow for a variety of chemical transformations, including ring-opening and ring-transformation reactions, to generate diverse compound libraries. This is particularly valuable in medicinal chemistry, where access to novel scaffolds is crucial for drug discovery.

Research has shown that the furanone ring can react with various nitrogen nucleophiles to produce a range of N-heterocycles. For example, substituted 2(5H)-furanones react with hydrazine (B178648) hydrate (B1144303) to form pyrazole (B372694) and pyrazolopyridazine ring systems. Similarly, reactions with primary amines like benzylamine (B48309) can lead to the formation of substituted pyrrole (B145914) derivatives.

The versatility of the furanone scaffold is further highlighted in its reactions with other bifunctional reagents. The nitrile group at the C3 position of a furanone can be utilized to construct a thiazolidine (B150603) ring by reacting with thioglycollic acid. Furthermore, related 3,4-dihalo-5-hydroxy-2(5H)-furanones undergo ring transformations when treated with hydrazine derivatives to yield 4,5-dihalogeno-3(2H)-pyridazinones. tcichemicals.com These reactions demonstrate that the furanone core can be systematically modified to produce a wide array of five- and six-membered heterocyclic compounds, making it a powerful tool for generating novel chemical entities for screening purposes. tcichemicals.com

Table 2: Heterocyclic Systems Synthesized from 2(5H)-Furanone Intermediates This table illustrates the transformation of the 2(5H)-furanone ring into other heterocyclic structures.

Furanone Reactant TypeReagent(s)Resulting Heterocyclic System
2(5H)-Furanone derivativeHydrazine Hydrate, Carbonyl CompoundsPyrazole, Pyrazolopyridazine
2(5H)-Furanone derivativeBenzylamine, Ammonium Acetate (B1210297)Pyrrole
3,4-Dichloro-5-hydroxy-2(5H)-furanoneHydrazine derivatives4,5-Dihalogeno-3(2H)-pyridazinone tcichemicals.com
3,4-Dichloro-5-hydroxy-2(5H)-furanoneAmino Acid Esters (reductive)Lactam tcichemicals.com
4-Bromo-5-bromomethylene-2(5H)-furanoneBenzyl amine5-Benzylamino-4-bromo-5-bromomethyl-2(5H)-furanone

Use in Materials Science and Polymer Chemistry

The application of this compound specifically in the fields of materials science and polymer chemistry is not extensively documented in academic literature. While the broader class of dihydrofurans can be sensitive to strong acids and bases, potentially leading to ring-opening or polymerization, specific studies focusing on this compound as a monomer or material precursor are scarce. vulcanchem.com

Some related furanone compounds have been noted as intermediates for industrial applications; for example, 5-hydroxy-2(5H)-furanone is a known intermediate in the synthesis of rubber additives. However, this link is indirect and does not pertain to the title compound. The potential for this compound to undergo ring-opening polymerization to form functional polyesters remains an area that is not well-explored in published research. Therefore, its role as a building block in materials science is not as established as its applications in fine chemical and pharmaceutical synthesis.

Q & A

Basic: What are the recommended synthetic methodologies for 5-Ethyl-2(5H)-furanone and its derivatives?

Answer:
Synthesis typically involves derivatization of the core 2(5H)-furanone structure. For example, halogenation or hydroxylation at the 3-, 4-, or 5-positions can yield bioactive derivatives. In antibacterial studies, 3,4-dichloro-5-hydroxy-2(5H)-furanone derivatives were synthesized via nucleophilic substitution or esterification, with reaction conditions optimized for purity (e.g., inert atmosphere, controlled temperature) . Advanced routes include functionalization via Grignard reagents or palladium-catalyzed cross-coupling for aryl/alkyl substitutions . Key steps:

  • Starting materials : Chlorinated furanones or hydroxyfuranones.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) for regioselective reactions.
  • Purification : Column chromatography or recrystallization.

Basic: How can researchers determine the physical properties of this compound for experimental design?

Answer:
Critical properties include melting point (31–35°C), boiling point (83–86°C at 0.5 mmHg), and logP (~1.49). Methodologies:

  • Thermal analysis : Differential scanning calorimetry (DSC) for melting points .
  • Chromatography : Gas chromatography (GC) with Kovats retention indices to confirm volatility .
  • Computational prediction : Joback or Crippen methods estimate properties like heat capacity (e.g., NIST WebBook data) .
  • Solubility : Measured via shake-flask method in water/organic solvents .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

  • GC-MS : Use non-polar columns (e.g., DB-Wax) for separation, with internal standards (e.g., n-decane) to improve accuracy .
  • Calibration curves : Employ structural analogs (e.g., 2(5H)-furanone) when pure standards are unavailable .
  • Detection limits : Optimize using selected ion monitoring (SIM) to mitigate matrix interference .

Advanced: How can computational chemistry predict reactivity and antioxidative properties of this compound derivatives?

Answer:
Density functional theory (DFT) calculates:

  • HOMO-LUMO gaps : Lower gaps (e.g., 4.5 eV) indicate higher reactivity .
  • Electron affinity (EA) and ionization potential (IP) : Predict redox behavior relevant to antioxidative activity.
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes) .
    For example, phenyl-substituted derivatives exhibit enhanced antioxidativity due to extended conjugation .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Standardized assays : Use identical bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and minimum inhibitory concentration (MIC) protocols .
  • Structure-activity relationships (SAR) : Systematically vary substituents (e.g., chloro vs. hydroxy groups) to isolate bioactive moieties .
  • Meta-analysis : Compare toxicological data across studies (e.g., RIFM safety assessments vs. in vitro cytotoxicity) .

Advanced: How do structural modifications influence environmental persistence and aerosol formation potential of this compound?

Answer:

  • Ozonolysis studies : React derivatives with ozone in atmospheric chambers to measure secondary organic aerosol (SOA) yields. For example, this compound emits biogenic volatiles contributing to PM₂.5 via oxidation .
  • Half-life determination : Use UV-Vis spectroscopy to track degradation kinetics under simulated sunlight .
  • QSAR models : Corporate substituent electronegativity and steric effects to predict environmental fate .

Advanced: How to evaluate the antibacterial efficacy of this compound derivatives against biofilm-forming pathogens?

Answer:

  • Biofilm assays : Use microtiter plates with crystal violet staining to quantify biofilm biomass inhibition .
  • Synergy testing : Combine derivatives with antibiotics (e.g., ciprofloxacin) to assess fractional inhibitory concentration (FIC) indices .
  • Confocal microscopy : Visualize biofilm disruption using LIVE/DEAD staining .

Advanced: Can this compound serve as a platform chemical for bio-based C4 compounds?

Answer:
While 5-hydroxy-2(5H)-furanone is a known precursor for maleic acid and γ-butyrolactone , the ethyl derivative’s potential lies in:

  • Reductive cleavage : Hydrogenation to yield 1,4-butanediol analogs.
  • Oxidation : Catalytic conversion to succinic acid derivatives.
    Methodologies require optimizing catalysts (e.g., Pd/C) and reaction solvents (e.g., aqueous/organic biphasic systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.